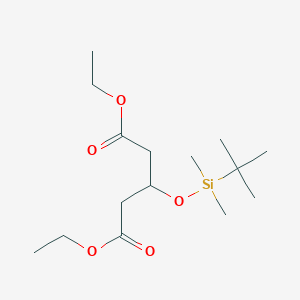

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O5Si/c1-8-18-13(16)10-12(11-14(17)19-9-2)20-21(6,7)15(3,4)5/h12H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZUZFQSSULNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536925 | |

| Record name | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91424-39-4 | |

| Record name | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate: Properties, Synthesis, and Application in Statin Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is a key organosilicon compound widely utilized as a versatile intermediate in the synthesis of complex organic molecules. Its strategic importance is most prominent in the pharmaceutical industry, particularly in the synthesis of blockbuster statin drugs, such as Rosuvastatin, which are critical for managing hypercholesterolemia.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties

The molecular structure of this compound incorporates a bulky tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl function of diethyl glutarate. This structural feature imparts specific physicochemical properties that are crucial for its role in multi-step syntheses. The TBDMS group offers excellent stability across a range of reaction conditions, yet it can be selectively removed when required, making it an ideal protecting group.[3]

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀O₅Si | [4] |

| Molecular Weight | 318.48 g/mol | [4] |

| CAS Number | 91424-39-4 | [4] |

| Appearance | Powder or liquid | [5] |

| Purity | >95% | [6] |

| Storage | Store in a tightly closed container, in a cool, dry place | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the silylation of Diethyl 3-hydroxyglutarate using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, such as imidazole.[3]

Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Silylation of Diethyl 3-hydroxyglutarate

This protocol outlines a general procedure for the selective silylation of the secondary alcohol in Diethyl 3-hydroxyglutarate.

Materials:

-

Diethyl 3-hydroxyglutarate

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add Diethyl 3-hydroxyglutarate (1.0 equivalent).

-

Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).

-

Add imidazole (2.5 equivalents) to the solution and stir until fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[3]

Application in the Synthesis of Rosuvastatin

This compound is a crucial building block in the synthesis of Rosuvastatin, a widely prescribed statin.[1] It serves as a precursor to the side chain which is coupled with the pyrimidine core of the Rosuvastatin molecule.

Experimental Workflow in Rosuvastatin Synthesis

Caption: Role in Rosuvastatin Synthesis.

The synthesis of the Rosuvastatin side-chain from this compound involves several key transformations. Initially, one of the ethyl ester groups is selectively hydrolyzed. The resulting carboxylic acid is then converted to a Weinreb amide, which is subsequently reduced to the corresponding aldehyde. This aldehyde is then reacted with a phosphorus ylide derived from the pyrimidine core of Rosuvastatin in a Wittig reaction to form the carbon-carbon bond of the heptenoate side chain.[2][10] Subsequent deprotection of the silyl ether and stereoselective reduction of the ketone yields the dihydroxy heptenoate side chain characteristic of Rosuvastatin.

Spectral Data Analysis

While a dedicated spectrum for this compound is not publicly available, the expected spectral characteristics can be inferred from its structure and comparison with related compounds like Diethyl glutarate.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet for the methyl protons and a quartet for the methylene protons). The protons of the glutarate backbone will appear as multiplets. The tert-butyl group of the TBDMS ether will give a sharp singlet at high field, and the two methyl groups on the silicon will also produce a singlet.

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the carbons of the glutarate backbone, and the carbons of the ethyl groups. The tert-butyl and methyl carbons of the TBDMS group will also be evident.

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester groups. The C-O stretching of the ether linkage and the Si-C and Si-O bonds will also show characteristic absorptions.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group and cleavage of the ester groups.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to store the compound in a tightly sealed container in a cool, dry place to prevent hydrolysis of the silyl ether.[5]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a particularly significant role in the pharmaceutical industry. Its well-defined chemical properties and the stability of the TBDMS protecting group make it an ideal building block for the construction of complex molecules like Rosuvastatin. This guide provides essential technical information for researchers and scientists working with this important compound, facilitating its effective use in drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][4]

-

Google Patents. Rosuvastatin intermediates and process for the preparation of.... [1]

-

World Journal of Pharmaceutical and Medical Research. PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. [Link][2]

-

Google Patents. Process for preparation of rosuvastatin. [10]

Sources

- 1. US20090076292A1 - Rosuvastatin intermediates and process for the preparation of rosuvastatin - Google Patents [patents.google.com]

- 2. wjpmr.com [wjpmr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C15H30O5Si | CID 13327289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.91424-39-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. This compound-91424-39-4 - Thoreauchem [thoreauchem.com]

- 7. 二乙基戊二酸(酯) ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Diethyl glutarate | 818-38-2 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. WO2006100689A1 - Process for preparation of rosuvastatin - Google Patents [patents.google.com]

- 11. diethyl glutarate, 818-38-2 [thegoodscentscompany.com]

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate CAS number 91424-39-4

An In-depth Technical Guide to Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate (CAS 91424-39-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, purification, characterization, and critical applications, with a focus on the underlying scientific principles and field-proven methodologies.

Introduction: A Strategically Protected Building Block

This compound (CAS No. 91424-39-4) is a specialized organic compound primarily utilized as a versatile building block in the synthesis of complex molecules.[1][2] Its structure features a central glutarate backbone with two ethyl ester functionalities and a crucial hydroxyl group at the 3-position that is masked by a tert-butyldimethylsilyl (TBDMS or TBS) ether.[1][2]

The TBDMS group serves as a robust protecting group, rendering the otherwise reactive secondary alcohol inert to a wide range of reaction conditions, such as those involving strong bases, organometallics, and certain oxidizing or reducing agents.[3][4] This strategic protection is paramount in multi-step syntheses, preventing unwanted side reactions and allowing chemists to perform modifications on other parts of the molecule with high precision. The TBDMS group's popularity stems from its ideal balance of stability and the ability to be selectively removed under mild conditions, a feature critical in the synthesis of high-value active pharmaceutical ingredients (APIs).[5][6]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 91424-39-4 | [1][7] |

| Molecular Formula | C₁₅H₃₀O₅Si | [1][7] |

| Molecular Weight | 318.48 g/mol | [1][7] |

| IUPAC Name | diethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 302.4±35.0 °C (Predicted) | [8] |

| Density | 1.030 (Predicted) | [8] |

Synthesis: The Art of Selective Protection

The synthesis of this compound is a classic example of alcohol protection via silylation. The process starts with the precursor, Diethyl 3-hydroxyglutarate.[9]

The Silylation Reaction: Mechanism and Rationale

The core transformation is the reaction of Diethyl 3-hydroxyglutarate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base.

Causality Behind Experimental Choices:

-

Silylating Agent (TBDMSCl): The choice of TBDMSCl over other silyl chlorides (like trimethylsilyl chloride, TMSCl) is deliberate. The bulky tert-butyl group on the silicon atom confers significant steric hindrance, making the resulting TBDMS ether approximately 10,000 times more stable to acidic hydrolysis than a TMS ether.[6] This enhanced stability ensures the protecting group survives a broader range of subsequent chemical transformations.

-

Base (Imidazole): While various amine bases can be used, imidazole is particularly effective and widely employed in what is known as the "Corey protocol".[6] Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and it reacts with TBDMSCl to form a highly reactive intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is a much more potent silylating agent than TBDMSCl itself, accelerating the reaction even for sterically hindered alcohols.[6]

-

Solvent (DMF or Dichloromethane): The reaction is typically performed in a polar aprotic solvent. Dimethylformamide (DMF) is often used at high concentrations to promote the reaction rate.[5] Alternatively, dichloromethane (DCM) can be used; while the reaction may be slower, purification is often simplified.[5]

Experimental Workflow: Synthesis Protocol

The following is a representative, field-proven protocol for the silylation.

Materials:

-

Diethyl 3-hydroxyglutarate

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Diethyl 3-hydroxyglutarate (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous DCM.

-

Addition of Reagents: Add imidazole (2.0-2.5 eq.) to the solution and stir until it dissolves. Then, add TBDMSCl (1.1-1.2 eq.) portion-wise.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Visualization of Synthesis Workflow

Caption: Workflow for the silylation of Diethyl 3-hydroxyglutarate.

Purification and Characterization: Ensuring Quality

A rigorous purification and characterization process is essential to validate the synthesis and ensure the material is suitable for subsequent steps.

Purification Protocol: A Self-Validating System

The crude product obtained after work-up typically contains the desired silyl ether, unreacted TBDMSCl, and silyl byproducts (e.g., siloxanes). Flash column chromatography is the standard method for purification.

-

Column Preparation: Pack a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes.

-

Loading: Dissolve the crude oil in a minimal amount of the non-polar eluent (e.g., hexanes) and load it onto the column.

-

Elution: Elute the column with the solvent gradient. The non-polar silyl impurities will elute first, followed by the desired product. The polarity of the product is significantly lower than the starting alcohol, allowing for excellent separation.

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear oil.

This protocol is self-validating: TLC analysis at each stage confirms the separation's effectiveness, and the final isolated material is then subjected to rigorous characterization.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for structural confirmation.

-

¹H NMR: Expect to see characteristic signals for the tert-butyl group (singlet, ~0.8-0.9 ppm, 9H), the two silicon-methyl groups (singlet, ~0.05 ppm, 6H), the ethyl ester groups (triplet and quartet), and the protons of the glutarate backbone. The disappearance of the broad -OH signal from the starting material is a key indicator of reaction completion.

-

¹³C NMR: Will show distinct resonances for all 15 carbon atoms, including those of the ester carbonyls (~170 ppm) and the carbons of the TBDMS group.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (318.48 g/mol ) and can show characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Will display a strong C=O stretching band for the ester groups (around 1735 cm⁻¹) and C-O stretching bands. Critically, the broad O-H stretching band (around 3400 cm⁻¹) present in the starting material will be absent in the pure product.

Applications in Drug Development: The Statin Connection

This compound is not an end product but a crucial intermediate, most notably in the synthesis of statins .[10][11] Statins are a class of blockbuster drugs that lower cholesterol by inhibiting the enzyme HMG-CoA reductase, which is a rate-limiting step in cholesterol biosynthesis.[10][12]

Role in Statin Synthesis

Many synthetic statins, such as rosuvastatin and atorvastatin, feature a dihydroxy acid side chain that is critical for their biological activity.[10][13] The synthesis of this chiral side chain often involves building blocks derived from glutaric acid. This compound provides a pre-functionalized, protected C5 synthon that can be elaborated into the required statin side chain. The TBDMS group protects the C3 hydroxyl group while other chemical modifications, such as reductions, oxidations, or carbon-carbon bond formations, are carried out.

The Deprotection Step: Unmasking the Active Moiety

Once the carbon skeleton of the statin is assembled, the TBDMS protecting group must be removed to reveal the free hydroxyl group. This deprotection is a critical final step.

Common Deprotection Methods:

-

Fluoride-Based Reagents: This is the most common and selective method. Tetra-n-butylammonium fluoride (TBAF) in a solvent like THF is highly effective.[6][14] The high affinity of silicon for fluoride drives the reaction, as the formation of the strong Si-F bond is thermodynamically very favorable.[3]

-

Acidic Conditions: While TBDMS ethers are relatively acid-stable, they can be cleaved under specific acidic conditions, such as with hydrofluoric acid-pyridine (HF-Py) or strong acids like camphorsulfonic acid (CSA) in methanol.[5] The choice of acid and conditions allows for selective deprotection if other acid-labile groups are present.[15]

Logical Flow in Pharmaceutical Synthesis

Caption: Logical progression from the protected intermediate to the final API.

Conclusion

This compound stands as a testament to the power of protecting group chemistry in modern organic synthesis. Its value lies not in its own activity, but in its role as a stable, reliable, and versatile intermediate that enables the efficient construction of complex and life-saving pharmaceuticals. The strategic use of the TBDMS group allows for intricate synthetic pathways to be executed with precision, making this compound an indispensable tool for researchers and professionals dedicated to the advancement of medicinal chemistry and drug development.

References

-

Silyl ether - Wikipedia . Wikipedia. [Link]

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

This compound | C15H30O5Si | CID 13327289 - PubChem . National Institutes of Health. [Link]

-

β,β-DIMETHYLGLUTARIC ACID - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Protecting Groups For Alcohols - Master Organic Chemistry . Master Organic Chemistry. [Link]

-

Deprotection of Silyl Ethers - Gelest Technical Library . Gelest. [Link]

-

Diethyl 3-hydroxyglutarate | C9H16O5 | CID 96259 - PubChem . National Institutes of Health. [Link]

-

Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity - Journal of Synthetic Chemistry . Journal of Synthetic Chemistry. [Link]

-

tert-butyl tert-butyldimethylsilylglyoxylate - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs - MDPI . MDPI. [Link]

-

Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI) - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

How to removal of excess silyl ether reagent from reaction mixture? - ResearchGate . ResearchGate. [Link]

-

17.8: Protection of Alcohols - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

glutaric acid - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Synthetic Methods for Simvastatin – an Overview -.:: Natural Sciences Publishing ::. . Natural Sciences Publishing. [Link]

-

Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH . National Institutes of Health. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center . UT Southwestern Medical Center. [Link]

-

Alcohol Protecting Groups . University of Windsor. [Link]

- CN101190907A - Method for synthesizing statins compounds - Google Patents.

-

Strategy for reproductive and developmental toxicity (DART) studies for marketing applications in pharmaceutical development - PubMed . National Institutes of Health. [Link]

-

A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation . National Institute of Science Communication and Information Resources. [Link]

-

Statin Medications - StatPearls - NCBI Bookshelf . National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC - PubMed Central . National Institutes of Health. [Link]

-

Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. - AWS . Amazon Web Services. [Link]

-

3-(Tert-butyldimethylsiloxy)glutaric anhydride | C11H20O4Si | CID 4141040 - PubChem . National Institutes of Health. [Link]

-

Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC - NIH . National Institutes of Health. [Link]

-

Supporting Information . Royal Society of Chemistry. [Link]

Sources

- 1. This compound | C15H30O5Si | CID 13327289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 91424-39-4: diethyl 3-[tert-butyl(dimethyl)silyl]oxype… [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. scbt.com [scbt.com]

- 8. 91424-40-7 | CAS DataBase [chemicalbook.com]

- 9. Diethyl 3-hydroxyglutarate | C9H16O5 | CID 96259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jsynthchem.com [jsynthchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. naturalspublishing.com [naturalspublishing.com]

- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 15. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate: A Comprehensive Technical Guide

This guide provides a detailed technical overview for the synthesis of Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate, a valuable intermediate in the synthesis of various pharmaceuticals, including cholesterol-lowering agents like Rosuvastatin and Pitavastatin.[1] The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the efficient and reliable preparation of this key building block. This document emphasizes not only the procedural steps but also the underlying chemical principles and critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of Silyl Ether Protection

In multi-step organic synthesis, the selective protection of functional groups is a cornerstone of strategic planning. The hydroxyl group, with its inherent reactivity, often requires temporary masking to prevent unwanted side reactions. Silyl ethers, particularly those derived from tert-butyldimethylsilyl (TBDMS) chloride, have emerged as a preferred choice for the protection of alcohols due to their ease of formation, stability across a range of reaction conditions, and facile cleavage under specific and mild protocols.

The TBDMS group offers a significant steric shield around the oxygen atom, rendering the silyl ether robust towards many nucleophilic and basic reagents. This stability is crucial when subsequent reactions are planned at other sites within the molecule. The synthesis of this compound from its precursor, Diethyl 3-hydroxyglutarate, exemplifies a classic and highly effective application of this protection strategy.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is efficiently achieved through a two-step process, commencing with the preparation of the precursor, Diethyl 3-hydroxyglutarate, followed by the silylation of its secondary hydroxyl group.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Diethyl 3-hydroxyglutarate

The initial step involves the selective reduction of the ketone functionality in Diethyl 3-oxoglutarate to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity for ketones in the presence of esters.[2]

Reaction Scheme:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Diethyl 3-oxoglutarate | 105-50-0 | C₉H₁₄O₅ | 202.20 |

| Sodium borohydride | 16940-66-2 | BH₄Na | 37.83 |

| Methanol (anhydrous) | 67-56-1 | CH₄O | 32.04 |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| 1 M Hydrochloric acid | 7647-01-0 | HCl | 36.46 |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | CHNaO₃ | 84.01 |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Diethyl 3-oxoglutarate (1.0 eq) in anhydrous methanol (10-15 mL per gram of substrate).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) in portions to the stirred solution, maintaining the temperature below 10 °C. Gas evolution will be observed.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the gas evolution ceases and the pH is slightly acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add water and extract with ethyl acetate (3 x volume of residue).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Diethyl 3-hydroxyglutarate.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Step 2: Synthesis of this compound

This step involves the protection of the secondary hydroxyl group of Diethyl 3-hydroxyglutarate as a TBDMS ether. The reaction is typically carried out using tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Reaction Scheme:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Diethyl 3-hydroxyglutarate | 32328-03-3 | C₉H₁₆O₅ | 204.22 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 18162-48-6 | C₆H₁₅ClSi | 150.72 |

| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 |

| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | C₃H₇NO | 73.09 |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Water (deionized) | 7732-18-5 | H₂O | 18.02 |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethyl 3-hydroxyglutarate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by TLC. For more sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be necessary, but for this secondary alcohol, room temperature is typically sufficient.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Mechanistic Insights

The silylation of the alcohol proceeds via a nucleophilic attack of the hydroxyl group on the silicon atom of TBDMSCl. Imidazole plays a dual role in this reaction. It acts as a base to deprotonate the alcohol, increasing its nucleophilicity. More importantly, it can act as a nucleophilic catalyst by first reacting with TBDMSCl to form a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by the alcohol.

Caption: Simplified silylation mechanism.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₅H₃₀O₅Si |

| Molar Mass | 318.48 g/mol [3] |

| CAS Number | 91424-39-4[3] |

| Appearance | Expected to be a colorless oil |

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 4.3-4.5 (m, 1H): Methine proton adjacent to the silyloxy group.

-

δ 4.1 (q, 4H): Methylene protons of the ethyl ester groups.

-

δ 2.5 (d, 4H): Methylene protons adjacent to the carbonyl groups.

-

δ 1.2 (t, 6H): Methyl protons of the ethyl ester groups.

-

δ 0.9 (s, 9H): Methyl protons of the tert-butyl group.

-

δ 0.05 (s, 6H): Methyl protons on the silicon atom.

¹³C NMR (CDCl₃): A spectrum for 3-(Dimethyl-tert-butyl-silyloxy)-pentanedioic acid, diethyl ester is available on SpectraBase, which can be used as a reference for the characterization of the synthesized product.[4]

Expected ¹³C NMR Chemical Shifts:

-

δ ~172 ppm: Carbonyl carbons of the ester groups.

-

δ ~68 ppm: Methine carbon bearing the silyloxy group.

-

δ ~60 ppm: Methylene carbons of the ethyl ester groups.

-

δ ~42 ppm: Methylene carbons adjacent to the carbonyl groups.

-

δ ~25 ppm: Methyl carbons of the tert-butyl group.

-

δ ~18 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~14 ppm: Methyl carbons of the ethyl ester groups.

-

δ ~-4 ppm: Methyl carbons on the silicon atom.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and reliable chemical transformations. The success of each step can be validated through in-process controls, primarily TLC, to monitor the consumption of starting materials and the formation of products. The final product's identity and purity should be unequivocally confirmed by comparing the acquired NMR and MS data with expected values and reference spectra.

Conclusion

The synthesis of this compound is a straightforward yet critical process for the production of several important active pharmaceutical ingredients. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize this key intermediate with high purity and yield. The strategic use of the TBDMS protecting group is a testament to the power of modern synthetic chemistry in enabling the construction of complex molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

-

SpectraBase. 3-(Dimethyl-tert-butyl-silyloxy)-pentanedioic acid, diethyl ester. [Link]

- Google Patents. CN103172656B - Synthetic process of 3-dimethyl tertiary butyl siloxyl glutaric anhydride.

-

Organic Syntheses. ETHYL ACETONEDICARBOXYLATE. [Link]

Sources

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a silyl ether derivative of significant interest in organic synthesis. Designed for researchers and drug development professionals, this document offers an in-depth examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the causal relationships between the molecular structure and its spectral signatures, provides field-proven experimental protocols, and grounds its interpretations in authoritative references. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound (CAS No. 91424-39-4) is the product of protecting the hydroxyl group of Diethyl 3-hydroxyglutarate with a tert-butyldimethylsilyl (TBDMS) group. This protection strategy is common in multi-step organic synthesis to mask the reactivity of alcohols while other chemical transformations are performed. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Formula: C₁₅H₃₀O₅Si[1] Molecular Weight: 318.48 g/mol [1]

The structure contains several key features that give rise to a distinct spectral fingerprint: two ethyl ester groups, a five-carbon glutarate backbone, and the bulky TBDMS protecting group.

Figure 2: Unique proton environments in the molecule corresponding to ¹H NMR signals.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, detailing the carbon skeleton of the molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.

Table 2: ¹³C NMR Spectral Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~171.8 | C =O |

| ~67.5 | -C H(O-TBS)- |

| ~60.5 | -O-CH₂ -CH₃ |

| ~41.0 | -CH₂ -C(O)- |

| ~25.7 | -Si-C(CH₃ )₃ |

| ~18.0 | -Si-C (CH₃)₃ |

| ~14.1 | -O-CH₂-CH₃ |

| -4.7 | -Si(CH₃ )₂- |

Note: A spectrum for this compound is available in the Wiley-VCH database, confirming these assignments. [1]

-

Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) are often beneficial to reduce acquisition time.

-

Data Acquisition: Acquire the spectrum on a 75 MHz (or higher) spectrometer using a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 256-1024) and a relaxation delay of 2-5 seconds are required. The spectral window should be set from approximately -10 to 220 ppm.

The ¹³C spectrum aligns perfectly with the proposed structure.

-

Carbonyl Carbon: The ester carbonyl carbons are the most deshielded, appearing at ~171.8 ppm.

-

Oxygenated Carbons: The carbon attached to the silyloxy group (-CH(O-TBS)-) appears around 67.5 ppm, while the methylene carbons of the ethyl esters (-O-CH₂-) are found at ~60.5 ppm.

-

Aliphatic Carbons: The backbone methylene carbons (-CH₂-C(O)-) are located at ~41.0 ppm. The ethyl methyl carbons (-CH₃) are further upfield at ~14.1 ppm.

-

TBDMS Carbons: The carbons of the TBDMS group are highly characteristic. The methyl carbons of the tert-butyl group appear at ~25.7 ppm, with the quaternary carbon at ~18.0 ppm. The two silicon-bound methyl groups are the most shielded carbons, appearing at a negative chemical shift of -4.7 ppm. [2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2960-2850 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| ~1740 | Very Strong | C=O Stretch | Ester Carbonyl |

| ~1255 | Strong | Si-C Stretch | Si-CH₃ |

| 1150-1080 | Very Strong | C-O Stretch / Si-O-C Stretch | Ester and Silyl Ether |

| 840-780 | Strong | Si-C Bending | Si-C(CH₃)₃ |

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample and no preparation.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-600 cm⁻¹.

The IR spectrum is dominated by absorptions from the ester and silyl ether groups.

-

C=O Stretch: The most prominent peak in the spectrum is the intense C=O stretch of the two ester groups, appearing around 1740 cm⁻¹. This frequency is typical for saturated aliphatic esters. [3][4][5]* C-H Stretches: Strong absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the numerous sp³ C-H bonds in the molecule. [6]* Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of structural information. The very strong, broad absorptions between 1150-1080 cm⁻¹ arise from the coupled C-O stretching of the esters and the Si-O-C stretching of the silyl ether. [5][7][8]The strong peak around 1255 cm⁻¹ is a characteristic umbrella deformation of the Si-CH₃ groups, and the bands in the 840-780 cm⁻¹ region are also indicative of the TBDMS group. [8]

Figure 3: Key functional groups and their characteristic IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern upon ionization.

Table 4: Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 318 | [C₁₅H₃₀O₅Si]⁺ | Molecular Ion (M⁺) |

| 261 | [M - C₄H₉]⁺ | [M - tert-butyl]⁺ |

| 245 | [M - OC₂H₅]⁺ | [M - ethoxy]⁺ |

| 173 | [C₈H₁₇O₂Si]⁺ | Cleavage fragment |

| 73 | [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ (rearrangement) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the analyte from any impurities before it enters the ion source.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This high-energy method induces reproducible fragmentation.

-

Analysis: Scan a mass range of m/z 40-500 to detect the molecular ion and key fragments.

The fragmentation pattern is dominated by cleavages related to the stable TBDMS group.

-

Molecular Ion: A weak molecular ion peak (M⁺) should be observable at m/z 318, confirming the molecular weight. [1]* Base Peak: The most characteristic fragmentation of TBDMS ethers is the loss of the tert-butyl radical (•C(CH₃)₃, 57 Da) to form a highly stable silicon-centered cation. [9]This results in an intense [M-57]⁺ peak at m/z 261, which is often the base peak of the spectrum. The stability of this fragment is a key diagnostic tool for identifying TBDMS-protected compounds.

-

Other Fragments: Loss of an ethoxy group (•OC₂H₅, 45 Da) from the molecular ion gives a fragment at m/z 273 (M-45). Other cleavages along the glutarate chain can also occur. The presence of smaller fragments like m/z 73 and 57 are also indicative of the silyl and tert-butyl groups, respectively.

Figure 4: Primary fragmentation pathways for this compound in EI-MS.

Synthesis and Purity Considerations

A trustworthy analysis relies on a pure sample. The compound is typically synthesized via the silylation of Diethyl 3-hydroxyglutarate.

-

Reaction Setup: To a solution of Diethyl 3-hydroxyglutarate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere, add imidazole (2.5 eq).

-

Cooling: Cool the stirred solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the silylation reaction.

-

Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Trustworthiness: This protocol ensures the removal of common impurities such as unreacted starting material, excess silylating agent, and imidazole hydrochloride, validating the integrity of the sample for spectral analysis.

References

- Laulhé, S., et al. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry, 48(6), 687-696.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

-

NIH. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. National Institutes of Health. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Blau, K., & Halket, J. M. (Eds.). (1993).

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supplementary Information: Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

Sources

- 1. This compound | C15H30O5Si | CID 13327289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. fiveable.me [fiveable.me]

- 8. gelest.com [gelest.com]

- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Silylation of Diethyl 3-Hydroxyglutarate: A Technical Guide to TBDMS Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hydroxyl Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the selective masking and unmasking of reactive functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in biologically active molecules, presents a frequent challenge due to its acidic proton and nucleophilic character. Unchecked, it can interfere with a wide array of transformations, leading to undesired side reactions, low yields, and complex purification challenges. This necessitates the use of protecting groups, temporary modifications that render the hydroxyl group inert to specific reaction conditions.[1][2]

Among the arsenal of protecting groups available to the modern chemist, silyl ethers, and specifically the tert-butyldimethylsilyl (TBDMS or TBS) group, have emerged as a preeminent choice.[3] The TBDMS group offers a well-calibrated balance of stability and reactivity; it is robust enough to withstand a broad spectrum of non-acidic reagents, yet can be cleaved under mild and selective conditions.[3][4] This guide provides an in-depth technical overview of the TBDMS protection of diethyl 3-hydroxyglutarate, a versatile building block in organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for process optimization and validation.

The Silylation of Diethyl 3-Hydroxyglutarate: A Mechanistic Perspective

The protection of the secondary alcohol in diethyl 3-hydroxyglutarate as a TBDMS ether is typically achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a suitable base. Imidazole is a highly effective and commonly used catalyst and base for this transformation.[5][6]

The reaction proceeds via a nucleophilic substitution at the silicon atom. While TBDMS-Cl itself can react with alcohols, the process is often slow.[5] Imidazole plays a crucial dual role in accelerating this reaction. Firstly, it acts as a base to deprotonate the hydroxyl group of diethyl 3-hydroxyglutarate, increasing its nucleophilicity. Secondly, and more importantly, imidazole reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[5] This intermediate is much more susceptible to nucleophilic attack by the alcohol than TBDMS-Cl itself. The subsequent reaction with the alcohol is rapid and regenerates the imidazole catalyst.

In some instances, a catalytic amount of 4-dimethylaminopyridine (DMAP) may be added to further accelerate the reaction, particularly for sterically hindered alcohols.[7] However, for a secondary alcohol like that in diethyl 3-hydroxyglutarate, imidazole is generally sufficient.[7]

Experimental Protocol: TBDMS Protection of Diethyl 3-Hydroxyglutarate

This protocol is a self-validating system, designed for high yield and purity.

Materials

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Diethyl 3-hydroxyglutarate | 204.22 | 5.00 g | 24.48 | 1.0 |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 150.72 | 4.43 g | 29.38 | 1.2 |

| Imidazole | 68.08 | 3.33 g | 48.96 | 2.0 |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | - |

| Saturated aqueous NH4Cl solution | - | 25 mL | - | - |

| Deionized Water | - | 25 mL | - | - |

| Brine (Saturated NaCl solution) | - | 25 mL | - | - |

| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - | - |

| Ethyl Acetate (for extraction) | - | ~75 mL | - | - |

| Hexanes (for chromatography) | - | As needed | - | - |

Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add diethyl 3-hydroxyglutarate (5.00 g, 24.48 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the substrate is fully dissolved.

-

Addition of Reagents: To the stirred solution, add imidazole (3.33 g, 48.96 mmol) followed by tert-butyldimethylsilyl chloride (4.43 g, 29.38 mmol) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (25 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, diethyl 3-(tert-butyldimethylsilyloxy)glutarate, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[8]

Visualizing the Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Senior Scientist's Guide to Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate: A Versatile Synthon in Modern Organic Synthesis

Executive Summary: In the landscape of complex molecule synthesis, particularly within pharmaceutical and natural product development, the strategic use of versatile building blocks is paramount. Diethyl 3-(tert-butyldimethylsilyloxy)glutarate emerges as a highly valuable C5 synthon, distinguished by its unique structural features: a central hydroxyl group masked by a robust tert-butyldimethylsilyl (TBS) protecting group, flanked by two modifiable ethyl ester functionalities. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and core applications. We will explore its role as a chiral precursor, its utility in the synthesis of blockbuster drugs like statins, and its potential for elaboration into complex polyol structures, offering field-proven insights for researchers, chemists, and drug development professionals.

The Strategic Imperative for Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a defining challenge in modern organic chemistry, with direct implications for therapeutic efficacy and safety.[1] A molecule's three-dimensional arrangement is critical to its interaction with biological systems, which are inherently chiral.[1] The tragic history of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a powerful reminder of this principle.[1]

Consequently, synthetic strategies increasingly rely on "chiral building blocks"—enantiomerically pure starting materials that embed stereochemical information into the synthetic sequence from the outset.[2][][4] This approach, often drawing from the naturally occurring "chiral pool" of amino acids or sugars, is frequently more efficient than resolving racemic mixtures at a later stage.[1][2] this compound, when derived from an enantiopure precursor, perfectly embodies this principle, offering a stereochemically defined C5 scaffold for complex molecular construction.[5]

Physicochemical Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 91424-39-4 | [6][7] |

| Molecular Formula | C₁₅H₃₀O₅Si | [6][7] |

| Molecular Weight | 318.48 g/mol | [6] |

| IUPAC Name | diethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate | [6] |

| Synonyms | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | [8] |

| Appearance | Powder or liquid | [7] |

| Storage | Store in a tightly closed container in a cool, dry place. Moisture sensitive. | [7][9] |

Synthesis and Handling

The preparation of this compound is typically achieved through the protection of the corresponding 3-hydroxy precursor. The choice of the tert-butyldimethylsilyl (TBS) group is strategic; it provides excellent stability across a wide range of reaction conditions while being readily removable under specific, mild protocols.

Caption: General synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis via Silyl Ether Protection

This protocol describes a standard procedure for the tert-butyldimethylsilylation of a secondary alcohol.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Diethyl 3-hydroxyglutarate (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add imidazole (2.5 equiv) to the solution, followed by the portion-wise addition of tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Core Applications in Organic Synthesis

The utility of this compound stems from its trifunctional nature, allowing for a variety of selective transformations.

Caption: Elaboration strategies for this compound.

Precursor for Statin Side-Chains

A primary application for this synthon is in the construction of the characteristic side-chains of statin drugs, such as Rosuvastatin.[9] The related compound, 3-(tert-butyldimethylsilyloxy)glutaric anhydride, is a known key intermediate for this purpose.[9] The diethyl ester provides an alternative handle for asymmetric transformations. For instance, the selective reduction of one ester group to an aldehyde allows for subsequent aldol-type additions to build the full carbon skeleton of the side chain, all while the crucial C3-hydroxyl remains protected.[10]

Synthesis of 1,3-Polyol Scaffolds

Many complex natural products, particularly polyketides, feature 1,3-polyol motifs.[11] this compound is an ideal starting point for these structures. A full reduction of both ester groups, followed by deprotection of the silyl ether, directly yields 1,3,5-pentanetriol, a fundamental structural unit.

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a stirred suspension of Lithium aluminum hydride (LiAlH₄, 2.5 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Quenching: Carefully cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Workup: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

-

Purification: Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the desired diol, which can often be used without further purification.

The Central Role of the TBS Protecting Group

The choice of the tert-butyldimethylsilyl (TBS) group is a deliberate and critical aspect of this reagent's design. Its steric bulk and electronic properties confer stability under a wide range of conditions where other protecting groups might fail.

| Protecting Group | Stable To | Labile To |

| TBS (tert-Butyldimethylsilyl) | Strong Bases (LDA, n-BuLi), Nucleophiles (Grignard, Organocuprates), Mild Acid, Catalytic Hydrogenation | Fluoride sources (TBAF, HF), Strong Acid |

| Ac (Acetyl) | Mild Acid, Catalytic Hydrogenation | Base (Hydrolysis), Nucleophiles |

| Bn (Benzyl) | Acid, Base, Nucleophiles | Catalytic Hydrogenation (H₂, Pd/C) |

| MOM (Methoxymethyl) | Strong Bases, Nucleophiles | Acidic conditions (e.g., HCl) |

This stability profile is crucial. It allows chemists to perform extensive modifications on the ester functionalities—including reductions, hydrolysis, or additions of potent organometallic nucleophiles—without premature cleavage of the C3-hydroxyl protection. When the synthetic sequence demands it, the TBS group can be removed cleanly and selectively.

-

Preparation: Dissolve the TBS-protected substrate (1.0 equiv) in THF in a plastic vial (as HF can etch glass).

-

Reagent Addition: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equiv).

-

Reaction: Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 1-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the free alcohol.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed platform for the efficient construction of complex molecular architectures. Its combination of a robustly protected, centrally located hydroxyl group and two versatile ester handles makes it an indispensable tool for asymmetric synthesis. For research scientists and drug development professionals, mastering the application of this building block provides a reliable and powerful route to stereochemically defined structures, particularly in the synthesis of statin analogues and polyketide natural products. Its thoughtful design exemplifies the principles of modern synthesis, where control over protecting group strategy and stereochemistry is key to success.

References

- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- Benchchem. (n.d.). An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis.

- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Importance of Chiral Building Blocks.

- Ambeed.com. (n.d.). Chiral Building Blocks- Asymmetric Synthesis.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl glutarate. Retrieved from [Link]

- Ningbo Innopharmchem Co.,Ltd. (2026, January 1). Understanding 3-(tert-Butyldimethylsilyloxy)

- BLD Pharm. (n.d.). 91424-39-4|Diethyl 3-(tert-Butyldimethylsilyloxy)

- Sigma-Aldrich. (n.d.). Diethyl 3-(tert-Butyldimethylsilyloxy)

-

Organic Syntheses. (n.d.). β,β-DIMETHYLGLUTARIC ACID. Retrieved from [Link]

- ResearchGate. (2025, August 6). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)

- PMC - NIH. (2012, October 10).

- PMC. (n.d.). Natural Products in the 'Marketplace': Interfacing Synthesis and Biology.

- PMC - NIH. (n.d.).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2025, August 10). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 4. Chiral Building Blocks- Asymmetric Synthesis| Ambeed [ambeed.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C15H30O5Si | CID 13327289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. amadis.lookchem.com [amadis.lookchem.com]

- 8. This compound | 91424-39-4 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Study of the Phomopsolide and Phomopsolidone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to Silyl-Protected Glutaric Acid Esters: From Strategic Protection to Advanced Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of silyl-protected glutaric acid esters, detailing their synthesis, strategic manipulation, and diverse applications in modern chemistry. We will move beyond simple procedural lists to explore the underlying chemical principles and rationale that drive experimental design, offering field-proven insights for professionals in organic synthesis and drug development.

The Challenge and The Solution: Rethinking Silyl Esters

Historically, silyl groups have been underutilized for protecting carboxylic acids in multi-step synthesis.[1] The inherent lability of the Si-O bond in simple silyl esters, such as trimethylsilyl (TMS) esters, renders them susceptible to cleavage under even mild reaction conditions, making them unsuitable for complex synthetic routes that involve strong bases or organometallic reagents.[1][2]

The solution lies in steric hindrance. The stability of silyl esters, much like silyl ethers, is directly proportional to the steric bulk of the substituents on the silicon atom.[1][3] By replacing small groups like methyl with bulky groups such as tert-butyl (in TBDMS and TBDPS) or even larger "supersilyl" groups like tris(triethylsilyl)silyl, the silicon atom becomes sterically shielded from nucleophilic attack.[1] This enhanced stability transforms the silyl ester from a transient intermediate into a robust, reliable protecting group that is orthogonal to many other common protecting groups used in peptide and natural product synthesis.[4]

Glutaric acid, a five-carbon dicarboxylic acid, presents a particularly valuable scaffold. Its bifunctionality allows it to act as a flexible linker in bioconjugation or as a monomer in polymerization. However, its two acidic protons and nucleophilic carboxylates necessitate protection during many synthetic transformations.[5] The strategic application of sterically hindered silyl groups provides the required stability and allows for selective manipulation of this versatile building block.

Synthesis and Strategic Deprotection

The true utility of a protecting group is defined by its ease of installation and selective removal under mild conditions.[6][7] Silyl esters of glutaric acid excel in this regard.

Experimental Protocol: Synthesis of Bis(tert-butyldimethylsilyl) Glutarate

This protocol describes a standard procedure for protecting both carboxylic acid functionalities of glutaric acid using a common, sterically hindered silyl group.

Materials:

-

Glutaric acid (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (2.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend glutaric acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole to the suspension and stir until a clear solution is formed. The imidazole acts as a base to deprotonate the carboxylic acid and as a catalyst.

-

Add TBDMSCl portion-wise to the solution at room temperature. The reaction is typically exothermic.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure bis(TBDMS) glutarate.

Strategic Deprotection: The Power of Fluoride

A key advantage of silyl protecting groups is their unique deprotection mechanism using a fluoride source.[5][8] The exceptionally high bond energy of the Silicon-Fluoride (Si-F) bond provides a highly selective method for cleavage that leaves other protecting groups, such as benzyl or tert-butyl esters, intact.[2][4]

Common Deprotection Reagents:

-

Tetrabutylammonium fluoride (TBAF): The most common fluoride source, typically used as a 1M solution in THF.

-

Hydrofluoric acid-pyridine (HF-Py): A buffered source of fluoride useful for acid-sensitive substrates.

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): An anhydrous source of fluoride.

The choice of silyl group dictates the conditions required for cleavage, allowing for orthogonal deprotection strategies. For instance, a TMS ether can be cleaved with mild acid, while a more robust TBDPS ether requires a strong fluoride source like TBAF.[5][9]

Table 1: Stability of Common Silyl Ester Protecting Groups

| Silyl Group | Common Abbreviation | Stability towards Mild Acid | Stability towards Mild Base | Stability towards Organometallics (e.g., n-BuLi) | Cleavage Conditions |

| Trimethylsilyl | TMS | Low | Low | Low | Methanol, Mild aqueous acid[5] |

| Triethylsilyl | TES | Moderate | Moderate | Low | Aqueous acid, Fluoride ion[3] |

| tert-Butyldimethylsilyl | TBDMS/TBS | High | High | Low | Fluoride ion (TBAF), Strong acid[9] |

| Triisopropylsilyl | TIPS | High | High | Moderate | Fluoride ion (TBAF), Strong acid[6] |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | Moderate | Fluoride ion (TBAF), Strong acid[7] |

| Tris(triethylsilyl)silyl | "Supersilyl" | Very High | Very High | Very High (stable to n-BuLi, DIBAL-H)[1] | UV light (254 nm)[1] |

Diagram 1: General Synthesis & Deprotection Workflow This diagram illustrates the core process of protecting glutaric acid, performing a selective modification on one ester, and then removing the second protecting group.

Caption: Workflow for selective functionalization of glutaric acid.

Application Showcase

The robustness and selective reactivity of silyl-protected glutaric acid esters open avenues for their use in several advanced applications.

Precision in Synthesis: Stereoselective Reactions

The exceptional stability of "supersilyl" esters allows them to function as stable synthetic equivalents of carboxylic acids in reactions that would destroy less robust esters.[1] For example, the enolate of a supersilyl-protected ester can be generated using strong bases like n-BuLi without attacking the carboxyl group itself.[1] This stable enolate can then participate in highly stereoselective aldol and Mannich reactions, providing a direct route to β-hydroxyl and β-amino carboxylic acid derivatives, which are crucial subunits in polyketide natural products.[1]

Advanced Materials: Building Blocks for Novel Polymers

Dicarboxylic acids are fundamental monomers for producing polyesters and polyamides. Silyl-protected glutaric acid esters can be employed in the synthesis of poly(silyl ether)s (PSEs). PSEs are a class of silicon-based polymers known for their thermal stability and hydrolytic degradability, making them promising sustainable materials.[10] The silyl ether bond (Si-O-C) in the polymer backbone allows for controlled degradation under acidic or basic conditions.[10]

Diagram 2: Role in Polymer Synthesis This diagram shows how a silyl-protected glutaric acid derivative can be used as a monomer in a polymerization reaction.

Caption: Silyl-protected glutarates as monomers for degradable polymers.

Biomedical Frontiers: Linkers in Drug Delivery and Bioconjugation

The glutaric acid backbone is frequently used as a spacer to link therapeutic agents to delivery vehicles like dendrimers or polymers such as polyethylene glycol (PEG).[11][12] This conjugation can improve a drug's solubility, stability, and pharmacokinetic profile.[11]

Silyl-protected glutaric acid esters are ideal for this purpose. They allow for a controlled, sequential conjugation strategy. For example, a mono-silyl protected glutaric acid can be activated and coupled to a drug molecule. The resulting conjugate, now bearing a silyl-protected carboxylic acid, can be deprotected to reveal a free carboxyl group, which can then be coupled to a polymer or a targeting ligand. This orthogonal approach prevents unwanted side reactions and ensures the precise construction of complex drug-delivery systems.

Diagram 3: Bioconjugation Strategy This diagram outlines a logical workflow for using a mono-protected glutaric acid ester as a linker in drug conjugation.

Caption: Sequential conjugation using a mono-protected glutarate linker.

Conclusion and Future Outlook

The use of sterically hindered silyl groups has elevated the silyl ester from an unreliable, labile intermediate to a powerful and versatile protecting group for carboxylic acids. When applied to a bifunctional scaffold like glutaric acid, it creates a molecular tool capable of facilitating complex, stereoselective syntheses, enabling the construction of novel degradable polymers, and allowing for the precise assembly of advanced drug-delivery systems. The unique combination of stability, orthogonality, and mild deprotection conditions ensures that silyl-protected glutaric acid esters will continue to be a valuable asset in the toolbox of researchers, scientists, and drug development professionals. Future research may focus on developing new, even more robust silyl groups and expanding their application in areas like surface modification and stimuli-responsive materials.

References

-

Jossang, A., & Zhu, J. (2011). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Angewandte Chemie International Edition, 50(39), 9209-9213. [Link]

-

University of Rochester. (n.d.). Protecting Groups. [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

-

Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. [Link]

-

Evans, M. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

ResearchGate. (2024, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

CORE. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. [Link]

-

ResearchGate. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. [Link]

-

Jensen, K. J. (2017, January 16). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 104-117. [Link]

-

Longdom Publishing. (n.d.). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. [Link]

-

Chandrasekaran, R., Pulikkottil, F. T., Elama, K. S., & Rasappan, R. (2021). Direct synthesis and applications of solid silylzinc reagents. Organic & Biomolecular Chemistry, 19(46), 10126-10132. [Link]

-

MDPI. (n.d.). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers, 13(21), 3698. [Link]

-

Duncan, R. (2003). The dawning era of polymer therapeutics. Nature Reviews Drug Discovery, 2(5), 347-360. [Link]

-

ResearchGate. (n.d.). Silyl protecting groups. [Link]

-

Abu, N., et al. (2010). Conjugation of Polyamidoamine-Methotrexate Using Glutaric Acid as Spacer for Potential Drug Delivery Application. Journal of Nanomaterials, 2010, 1-7. [Link]

-

MDPI. (n.d.). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Molecules, 25(18), 4345. [Link]

-

Royal Society of Chemistry. (n.d.). Poly(ester)–poly(silyl methacrylate) copolymers: synthesis and hydrolytic degradation kinetics. Polymer Chemistry. [Link]

-

ResearchGate. (2025, August 7). Poly(γ-glutamic acid) esters with reactive functional groups suitable for orthogonal conjugation strategies. [Link]

-

MDPI. (n.d.). Hyaluronic Acid: Its Versatile Use in Ocular Drug Delivery with a Specific Focus on Hyaluronic Acid-Based Polyelectrolyte Complexes. Pharmaceutics, 13(9), 1367. [Link]

-

Varkey, J. T., & Varghese, S. (2004). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. The Journal of Organic Chemistry, 69(22), 7736-7739. [Link]

Sources

- 1. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]